molecular formula C16H12ClN3O3 B2536784 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 865287-23-6

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2536784
CAS No.: 865287-23-6
M. Wt: 329.74
InChI Key: GJZHRCWXUTXTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 2-methoxybenzamide moiety. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the 2-methoxybenzamide substituent contributes to hydrogen-bonding capacity and steric effects. This compound is of interest due to the pharmacological relevance of 1,3,4-oxadiazole derivatives in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHRCWXUTXTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H19ClN4O3C_{16}H_{19}ClN_{4}O_{3} and a molecular weight of 350.80 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its pharmacological significance, contributing to the compound's biological activities.

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide. For instance:

  • In vitro Studies : A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds related to this compound showed growth inhibition rates exceeding 75% against several cancer types including glioblastoma and ovarian cancer cell lines .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. The presence of the oxadiazole moiety enhances interaction with cellular targets involved in proliferation and survival pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial and Fungal Inhibition : Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. In one study, compounds similar to this compound were tested against mycobacterial strains and demonstrated comparable efficacy to standard antibiotics such as isoniazid and ciprofloxacin .

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, this compound may have potential in other therapeutic areas:

  • Anti-inflammatory Activity : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antidiabetic Effects : Preliminary investigations have indicated that certain oxadiazole compounds can lower glucose levels in diabetic models, suggesting potential applications in diabetes management .

Case Studies and Experimental Findings

StudyFindings
Anticancer Efficacy Compounds exhibited over 75% growth inhibition in glioblastoma cell lines .
Antimicrobial Activity Demonstrated effective inhibition against mycobacterial strains comparable to standard treatments .
Anti-inflammatory Potential Exhibited significant reduction in inflammatory markers in vitro .
Antidiabetic Activity Lowered glucose levels significantly in Drosophila models .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt essential biological processes in the bacteria is a key factor in its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, molecular weights (MW), and reported biological activities:

Compound Name Oxadiazole Substituent (Position 5) Amide Substituent (Position 2) MW Biological Activity Reference IDs
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide (Target) 4-Chlorophenyl 2-Methoxybenzamide 343.8 Not explicitly reported; inferred antimicrobial/anticancer potential
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) 4-Chlorophenyl Pyridin-2-amine (via methyl linker) 316.8 Anticancer (HOP-92 NSCLC selectivity)
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (OZE-III) 4-Chlorophenyl Pentanamide 279.7 Antimicrobial (S. aureus), nematode survival
4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide Furan-2-yl 4-Chlorobenzamide (via amino linker) 386.8 No explicit activity reported
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholinosulfonyl)benzamide 3-Methoxyphenyl 4-Morpholinosulfonylbenzamide 473.5 No explicit activity reported
Antimicrobial Activity
  • OZE-III exhibited potent activity against Staphylococcus aureus (MIC: 4–8 µg/mL) and prolonged survival in C. elegans infection models, likely due to its lipophilic pentanamide chain enhancing membrane penetration .
Anticancer Activity
  • Compound 5c demonstrated selective cytotoxicity against HOP-92 non-small cell lung cancer (NSCLC) cells, attributed to the pyridin-2-amine group’s ability to interact with kinase domains .
  • The target compound’s 2-methoxybenzamide group could modulate apoptosis pathways similarly to other benzamide derivatives, though experimental validation is required.
Structural Stability and Conformation
  • Crystallographic studies of related compounds (e.g., thiadiazole derivatives in ) reveal planar oxadiazole/benzamide systems, facilitating π-π stacking with biological targets . The 4-chlorophenyl group may enhance rigidity, while the methoxy group in the target compound could introduce torsional effects.

Impact of Substituents on Activity

  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound and OZE-III enhances lipophilicity and electron-withdrawing effects, favoring membrane interaction. In contrast, methoxy-substituted analogs (e.g., ) may exhibit altered solubility and hydrogen-bonding profiles.
  • Amide Variations : Aliphatic amides (e.g., OZE-III) improve bioavailability, while aromatic benzamides (target compound) may enhance target specificity through aromatic stacking interactions.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by acylation with 2-methoxybenzoic acid. The general synthetic route includes:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved by reacting 4-chlorobenzohydrazide with appropriate reagents under acidic conditions.
  • Acylation : The resulting oxadiazole is then reacted with 2-methoxybenzoyl chloride in the presence of a base to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. In particular, this compound has shown promising activity against various strains of bacteria and fungi.

  • Mycobacterium tuberculosis : A study demonstrated that derivatives of oxadiazole exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong potential as antitubercular agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines:

  • Cell Line Studies : For instance, in studies involving A549 human lung cancer cells, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating effective growth inhibition .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can act as inhibitors of key enzymes involved in microbial and cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways and activation of caspases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key observations include:

CompoundStructureMIC (μg/mL)Selectivity Index
1a5-NO₂C₄H₂O7.8013.59
1b5-NO₂C₄H₂S15.604.61
1c5-NO₂C₄H₃N31.252.18

This table illustrates that modifications to the substituents on the oxadiazole ring can significantly affect both antimicrobial potency and selectivity .

Case Studies and Research Findings

Several case studies have documented the biological activity of compounds related to this compound:

  • Antitubercular Activity : Research indicated that certain derivatives maintained strong antitubercular activity even when structural modifications were made .
  • Anticancer Activity : A comparative study showed that similar compounds displayed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the need for further structural optimization .

Q & A

Q. Key Variables :

  • Temperature : Optimal hydrazination occurs at 60–70°C; deviations reduce yield .
  • Solvent : Polar aprotic solvents (e.g., THF) enhance coupling efficiency.
  • Catalysts : Sodium hydride improves nucleophilic substitution in the final step.
StepReagents/ConditionsYield Range
1H₂SO₄, MeOH, reflux85–90%
2NH₂NH₂·H₂O, 65°C75–80%
3BrCN, MeOH, RT60–70%
4NaH, THF, 0–5°C50–65%

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Q. Primary Methods :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves 3D conformation and confirms oxadiazole ring geometry. SHELX programs (e.g., SHELXL) refine crystallographic data .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., 4-chlorophenyl vs. 2-methoxybenzamide).
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₂ClN₃O₃) and detects impurities.

Q. Ambiguity Resolution :

  • NOESY NMR distinguishes between regioisomers (e.g., 1,3,4-oxadiazole vs. 1,2,4-isomer) .

Basic: What biological targets and mechanisms are associated with this compound?

The compound interacts with:

  • Enzymes : Inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with the oxadiazole ring .
  • Receptors : Binds to adenosine A₂A receptors, modulating anti-inflammatory pathways .
  • Antimicrobial Targets : Disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

Q. Mechanistic Insights :

  • The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability.
  • Methoxy substituents stabilize π-π stacking with aromatic residues in target proteins .

Advanced: How can structural modifications optimize its bioactivity while minimizing off-target effects?

Q. Strategies :

  • Substitution Patterns :
    • Replace 4-chlorophenyl with 3,4-dichlorophenyl to enhance COX-2 selectivity (IC₅₀ reduction by 40%) .
    • Introduce electron-withdrawing groups (e.g., nitro) on the benzamide moiety to improve antimicrobial potency .
  • Scaffold Hybridization : Fuse with thiadiazole rings to diversify binding modes (see comparative table below) .
ModificationBioactivity ChangeOff-Target Risk
3,4-DichlorophenylCOX-2 IC₅₀: 0.8 μM → 0.5 μMLow
Benzamide nitro groupMIC (E. coli): 64 μg/mL → 16 μg/mLModerate
Thiadiazole hybridDual COX-2/A₂A inhibitionHigh

Advanced: How should researchers address contradictions in biological assay data across studies?

Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition (1.2 μM vs. 2.5 μM) may arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states of active sites .
  • Cell Lines : Human recombinant COX-2 vs. murine macrophage-derived enzyme.

Q. Resolution Protocol :

Standardize Assays : Use identical buffer systems (e.g., PBS pH 7.4) and enzyme sources.

Control for Metabolites : LC-MS/MS to verify compound stability during assays .

Advanced: What are the key challenges in ensuring purity during synthesis, and how are they mitigated?

Q. Challenges :

  • By-Product Formation : Incomplete oxadiazole cyclization generates hydrazide intermediates.
  • Solvent Traces : Residual THF in the final product (limits: <0.5% per ICH guidelines).

Q. Solutions :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes polar impurities .
  • Crystallization : Recrystallize from ethanol/water to achieve ≥98% purity .

Advanced: How can computational methods predict and rationalize structure-activity relationships (SAR)?

Q. Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) to prioritize substituents with high docking scores .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; correlate with IC₅₀ .
  • QSAR Models : Train on datasets of oxadiazole derivatives to predict logP and pIC₅₀ (R² > 0.85) .

Q. Example Output :

  • Docking Score vs. Activity : Linear regression (R² = 0.76) validates predictive power for antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.